6-Chloro-4-oxo-1,4-dihydroquinazoline-7-carboxylic acid 6-Chloro-4-oxo-1,4-dihydroquinazoline-7-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 758710-85-9
VCID: VC15954901
InChI: InChI=1S/C9H5ClN2O3/c10-6-1-5-7(2-4(6)9(14)15)11-3-12-8(5)13/h1-3H,(H,14,15)(H,11,12,13)
SMILES:
Molecular Formula: C9H5ClN2O3
Molecular Weight: 224.60 g/mol

6-Chloro-4-oxo-1,4-dihydroquinazoline-7-carboxylic acid

CAS No.: 758710-85-9

Cat. No.: VC15954901

Molecular Formula: C9H5ClN2O3

Molecular Weight: 224.60 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-4-oxo-1,4-dihydroquinazoline-7-carboxylic acid - 758710-85-9

Specification

CAS No. 758710-85-9
Molecular Formula C9H5ClN2O3
Molecular Weight 224.60 g/mol
IUPAC Name 6-chloro-4-oxo-3H-quinazoline-7-carboxylic acid
Standard InChI InChI=1S/C9H5ClN2O3/c10-6-1-5-7(2-4(6)9(14)15)11-3-12-8(5)13/h1-3H,(H,14,15)(H,11,12,13)
Standard InChI Key LXHRGPJUDAYAOL-UHFFFAOYSA-N
Canonical SMILES C1=C2C(=CC(=C1Cl)C(=O)O)N=CNC2=O

Introduction

6-Chloro-4-oxo-1,4-dihydroquinazoline-7-carboxylic acid is a quinazoline derivative, a class of heterocyclic compounds known for their diverse biological activities, including antimicrobial and anticancer properties. This compound features a quinazoline ring system with a carboxylic acid functional group at the 7-position and a chlorine atom at the 6-position, contributing to its chemical reactivity and biological activity.

Key Characteristics:

  • Molecular Formula: C9H5ClN2O3

  • Molecular Weight: Approximately 224.6 g/mol

  • CAS Number: 758710-85-9

Synthesis of 6-Chloro-4-oxo-1,4-dihydroquinazoline-7-carboxylic acid

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the cyclization of appropriate precursors, such as substituted anilines and α-chloroacetyl derivatives, under acidic or basic conditions. Another approach involves the reaction of 6-chloroanthranilic acid with formamide under controlled conditions, which is conducted at elevated temperatures to facilitate the formation of the quinazoline ring structure.

Synthesis Conditions:

ConditionDescription
Reactants6-Chloroanthranilic acid, formamide
TemperatureElevated temperatures
Reaction TimeControlled to optimize yield and purity

Types of Reactions:

  • Oxidation: May yield hydroxyl or carbonyl group-containing derivatives.

  • Substitution: Can produce various functionalized quinazolines.

Biological Activities and Applications

This compound is primarily researched for its potential therapeutic applications due to its interaction with specific biological targets, such as enzymes involved in cellular processes. Similar quinazoline derivatives have shown antiviral activity by inhibiting key enzymes like reverse transcriptase in HIV replication processes .

Potential Applications:

  • Antiviral Activity: May exhibit antiviral properties through mechanisms similar to those of related compounds.

  • Pharmaceutical Research: Utilized in drug discovery and development processes due to its potential therapeutic applications.

Comparison with Similar Compounds

Several compounds are structurally similar to 6-Chloro-4-oxo-1,4-dihydroquinazoline-7-carboxylic acid, each with unique features:

Compound NameCAS NumberSimilarity ScoreUnique Features
6-Chloro-2-methylquinazolin-4(3H)-one7142-09-80.74Contains a methyl group instead of a carboxylic acid
2-(4-Oxo-6-(piperazin-1-yl)quinazolin-3(4H)-yl)acetic acid889958080.60Features a piperazine moiety
5-Chloroquinoline-2-carboxylic acid511231700.56Has a different ring structure (quinoline instead of quinazoline)

These compounds exhibit varying degrees of similarity based on their structural features but each possesses distinct characteristics that differentiate them from 6-Chloro-4-oxo-1,4-dihydroquinazoline-7-carboxylic acid.

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